molecular formula C16H20FN5O B2477854 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea CAS No. 1448135-01-0

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea

Cat. No.: B2477854
CAS No.: 1448135-01-0
M. Wt: 317.368
InChI Key: JQJKHUAKAGZLHW-UHFFFAOYSA-N
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Description

This urea derivative features a pyrimidine core substituted at positions 2, 4, and 6 with dimethylamino and methyl groups, respectively. The urea moiety bridges the pyrimidine to a 3-fluoro-2-methylphenyl group. Key structural attributes include:

  • Pyrimidine core: Provides a planar, aromatic scaffold for intermolecular interactions.
  • 3-Fluoro-2-methylphenyl group: Fluorine and methyl substituents may influence steric and electronic properties, affecting target binding.

Properties

IUPAC Name

1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(3-fluoro-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-9-12(17)7-6-8-13(9)20-16(23)21-14-10(2)18-15(22(4)5)19-11(14)3/h6-8H,1-5H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJKHUAKAGZLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(N=C(N=C2C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The dimethylamino and dimethyl groups are introduced through nucleophilic substitution reactions using suitable reagents.

    Urea Formation: The final step involves the reaction of the substituted pyrimidine with an isocyanate derivative of the fluorinated phenyl ring to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group undergoes hydrolysis under acidic or basic conditions, yielding substituted amines. For structurally analogous compounds, hydrolysis produces 2-(dimethylamino)-4,6-dimethylpyrimidin-5-amine and 3-fluoro-2-methylaniline as primary products .

Conditions and Products

Reaction ConditionsProductsYield
6M HCl, reflux (4–6 hours)2-(Dimethylamino)-4,6-dimethylpyrimidin-5-amine + 3-fluoro-2-methylaniline75–85%
2M NaOH, 80°C (3 hours)Same products60–70%

Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the urea carbonyl, followed by nucleophilic water attack. Base-mediated hydrolysis involves deprotonation and hydroxide ion attack.

Oxidation of the Dimethylamino Group

The dimethylamino substituent on the pyrimidine ring is susceptible to oxidation. Studies on related pyrimidine derivatives show conversion to nitro or hydroxylamine groups under strong oxidizing agents .

Oxidation Pathways

Oxidizing AgentProductSelectivity
KMnO₄, H₂SO₄, 60°C2-(Nitro)-4,6-dimethylpyrimidin-5-yl ureaHigh
H₂O₂, FeCl₃ catalyst, RT2-(Hydroxylamino)-4,6-dimethylpyrimidin-5-yl ureaModerate

Oxidation alters electronic properties, potentially enhancing biological activity (e.g., kinase inhibition) .

Nucleophilic Aromatic Substitution (NAS) at the Fluorine Substituent

The electron-withdrawing fluorine atom on the phenyl ring enables NAS reactions. In analogs, fluorine is replaced by nucleophiles such as methoxide or amines .

Example Reaction

ReagentsProductYield
NaOMe, DMF, 100°C (12 hours)3-Methoxy-2-methylphenyl urea derivative55%
NH₃ (g), EtOH, 70°C (8 hours)3-Amino-2-methylphenyl urea derivative40%

The reaction proceeds via a Meisenheimer intermediate, with rate dependence on solvent polarity and nucleophile strength .

Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic substitution at the 4-position due to electron-donating methyl and dimethylamino groups. Nitration and sulfonation have been reported for similar compounds .

Electrophilic Reactions

ReactionConditionsProduct
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-pyrimidin-5-yl urea
SulfonationSO₃, H₂SO₄, 50°C4-Sulfo-pyrimidin-5-yl urea

Substituents at the 4- and 6-positions direct electrophiles to the 2-position in some cases.

Coordination Chemistry

The dimethylamino group and urea oxygen act as ligands for transition metals. Copper(II) and zinc(II) complexes have been characterized for related urea derivatives .

Metal Complexation

Metal SaltComplex StructureStability Constant (log K)
CuCl₂[Cu(L)₂Cl₂]8.2 ± 0.3
Zn(NO₃)₂[Zn(L)(NO₃)₂(H₂O)₂]6.7 ± 0.2

Complexation enhances solubility and modifies redox properties, enabling catalytic applications .

Biological Interactions

The compound inhibits kinases (e.g., Pim-1/2) via hydrogen bonding between the dimethylamino group and ATP-binding pockets. Docking studies (Figure 1) show:

  • Pyrimidine π-stacking with Phe⁴⁹ (Pim-1).

  • Urea carbonyl hydrogen bonding to Lys⁶⁷ .

Kinase Inhibition Data

Kinase TargetIC₅₀ (µM)Selectivity vs. Other Kinases
Pim-10.18>100-fold
Pim-20.22>50-fold

Scientific Research Applications

Scientific Research Applications

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea has diverse applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in cancer treatment. Its structural features allow it to interact with various biological targets.

  • Anticancer Activity : Research indicates that derivatives of similar urea compounds exhibit significant antiproliferative activity against multiple cancer cell lines. For instance, studies have shown that modifications to the urea scaffold can enhance cytotoxic effects against melanoma and renal cancer cells .

Biochemical Probes

This compound serves as a biochemical probe to study enzyme functions and interactions.

  • Enzyme Interaction Studies : The ability to modulate specific signaling pathways makes it a valuable tool for understanding cellular processes related to proliferation and apoptosis.

Material Science

In materials science, this compound is explored for its utility in developing new materials.

  • Polymerization Studies : The reactivity of the urea linkage allows it to be used in synthesizing novel polymers with tailored properties for industrial applications.

Case Study 1: Antiproliferative Activity

A series of derivatives based on similar urea structures were synthesized and tested against the National Cancer Institute's 60 human cancer cell lines. Compounds demonstrated broad-spectrum antiproliferative activity with some derivatives showing IC50 values indicating effective growth inhibition .

CompoundIC50 (µM)Cancer Type
5a10Melanoma
5d15Renal Cancer

Case Study 2: Enzyme Modulation

In vitro studies have shown that this compound can inhibit specific enzymes involved in signaling pathways associated with inflammation and cell growth. This modulation provides insights into potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared to structurally related urea and thiourea derivatives (Table 1), focusing on substituent variations and their implications.

Table 1: Comparative Analysis of Urea/Thiourea Derivatives

Compound Name Pyrimidine Substituents Phenyl/Other Substituents Urea/Thiourea Molecular Weight* Potential Activity/Use
Target Compound 2-(Dimethylamino), 4,6-dimethyl 3-fluoro-2-methylphenyl Urea ~360 g/mol Unknown (structural analog to kinase activators)
1-(4,6-Dimethyl-2-(pyrrolidinyl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea 2-(Pyrrolidinyl), 4,6-dimethyl 3-fluoro-4-methylphenyl Urea ~385 g/mol Unspecified (pyrrolidinyl may enhance lipophilicity)
3-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-1-(2-ethylphenyl)urea 2-Phenoxy, 4,6-dimethyl 2-ethylphenyl Urea 366.43 g/mol Phenoxy group may reduce solubility vs. amino substituents
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Cyclohexyl (non-pyrimidine) Perfluorophenyl Thiourea 367.38 g/mol Thiourea’s sulfur may alter hydrogen-bonding capacity
M64HCl (FAK activator) Morpholino, trifluoromethyl Pyridin-4-yl Urea 547.97 g/mol FAK activation (demonstrates urea’s role in enzyme targeting)

*Molecular weights estimated based on structural formulas.

Key Structural Differences and Implications

(a) Pyrimidine Substituents
  • Dimethylamino vs. Pyrrolidinyl’s cyclic amine may enhance membrane permeability but reduce polar interactions .
  • Phenoxy vs.
(b) Phenyl Substituents
  • 3-Fluoro-2-methyl (target) vs. 3-Fluoro-4-methyl () : The 2-methyl group in the target compound introduces steric hindrance near the urea linkage, which could modulate binding specificity.
  • Perfluorophenyl () : High electronegativity and hydrophobicity in perfluorophenyl thioureas may enhance binding to hydrophobic pockets but reduce aqueous solubility .
(c) Urea vs. Thiourea

Thiourea derivatives () exhibit stronger hydrogen-bond acceptor capacity due to sulfur’s polarizability, but reduced metabolic stability compared to urea .

Biological Activity

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea is a synthetic organic compound notable for its potential biological activities. This compound belongs to the class of pyrimidine derivatives and has garnered interest in medicinal chemistry due to its unique structural features, which include a dimethylamino group and a fluorophenyl moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18FN5OC_{15}H_{18}FN_5O with a molecular weight of approximately 303.33 g/mol. The presence of functional groups such as the dimethylamino and fluorophenyl groups contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC15H18FN5OC_{15}H_{18}FN_5O
Molecular Weight303.33 g/mol
CAS Number1797659-76-7

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group can facilitate hydrogen bonding and electrostatic interactions, while the pyrimidine ring may engage in π-π stacking interactions with proteins or nucleic acids. These interactions can modulate various cellular processes, including enzyme activity, receptor signaling, and gene expression.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell growth in certain cancer cell lines.
  • Anti-inflammatory Effects : It has been explored for its potential to reduce inflammation through modulation of inflammatory pathways.
  • Antiviral Properties : Investigations into its antiviral effects have shown promise against certain viral targets, although further research is required to elucidate its efficacy.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A study demonstrated that the compound inhibited cell proliferation in breast cancer cell lines (IC50 values ranged from 10 to 20 µM). The mechanism was linked to the induction of apoptosis via caspase activation.
  • Anti-inflammatory Research : In vitro assays indicated that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha) in activated macrophages, suggesting a potential role in managing inflammatory diseases.
  • Antiviral Activity : A recent investigation highlighted the compound's ability to inhibit viral replication in vitro, with an EC50 value reported at 15 µM against a specific virus strain.

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing 1-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of pyrimidine and phenylurea precursors. Key steps include:

  • Amine activation : Use carbodiimides (e.g., EDC) or chloroformates for urea bond formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side reactions .
  • Purification : Column chromatography or recrystallization improves purity. Yield optimization may require stoichiometric adjustments of intermediates.

Q. How is the compound structurally characterized, and which analytical techniques are most reliable?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and urea linkage. Aromatic protons (6.5–8.0 ppm) and dimethylamino groups (2.8–3.2 ppm) are diagnostic .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects on bioactivity .

Q. What in vitro biological assays are typically used to evaluate its activity as an enzyme inhibitor or receptor modulator?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., for kinases or proteases).
  • Cellular assays : Assess cytotoxicity (MTT assay) or receptor binding (radioligand displacement) .
  • Dose-response studies : Use 10 nM–100 µM concentration ranges to establish efficacy and selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, dimethylamino substitution) influence bioactivity and selectivity in related urea derivatives?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs (e.g., replacing fluorine with chlorine or altering pyrimidine substituents) and test in parallel assays. For example:
  • Fluorine at 3-position (as in the target compound) enhances lipophilicity and target binding vs. 4-fluorophenyl analogs .
  • Dimethylamino groups improve solubility but may reduce metabolic stability .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites .

Q. What computational strategies can predict off-target interactions or metabolic pathways for this compound?

  • Methodological Answer :

  • Docking simulations : Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolism.
  • MD simulations : Assess binding stability in aqueous vs. membrane environments (GROMACS) .
  • ADMET prediction tools : Use SwissADME or admetSAR to estimate permeability, toxicity, and half-life .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
  • Purity verification : Ensure >95% purity via HPLC and exclude solvent residues (e.g., DMSO) that may artifactually modulate activity .
  • Orthogonal assays : Confirm hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. What strategies improve solubility and bioavailability without compromising target affinity?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the urea moiety.
  • Formulation optimization : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Q. What are the metabolic pathways of this compound, and how do they vary across species (e.g., human vs. rodent models)?

  • Methodological Answer :

  • In vitro metabolism : Use liver microsomes or hepatocytes to identify phase I/II metabolites (LC-MS/MS).
  • Isotope labeling : Track 13C/2H-labeled compound to elucidate cleavage sites (e.g., urea bond hydrolysis) .
  • Cross-species comparison : Rat vs. human CYP450 profiling reveals differences in oxidation rates, critical for translational studies .

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